TVB-2640 -

TVB-2640

Catalog Number: EVT-256002
CAS Number:
Molecular Formula: C23H29NO5S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, TVB-2640 binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance; tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.
Overview

TVB-2640, also known as denifanstat, is a small molecule inhibitor specifically targeting fatty acid synthase. It has garnered attention for its potential therapeutic applications in various cancers and metabolic disorders, particularly nonalcoholic steatohepatitis. As the first highly selective fatty acid synthase inhibitor to enter clinical trials, TVB-2640 is being evaluated for its efficacy in treating conditions characterized by aberrant lipid metabolism, such as triple-negative breast cancer and glioblastoma.

Source and Classification

TVB-2640 was developed by 3-V Biosciences, Inc., now known as Sagimet Biosciences Inc. It is classified as a fatty acid synthase inhibitor, which plays a crucial role in lipid biosynthesis. The compound has been subjected to various phases of clinical trials, demonstrating its safety and pharmacokinetic profiles in patients with advanced solid tumors .

Synthesis Analysis

Methods

The synthesis of TVB-2640 involves several key steps that focus on creating a compound capable of selectively inhibiting the ketoacylreductase activity of fatty acid synthase. While specific synthetic routes are proprietary, the general approach involves:

  1. Starting Materials: Utilizing readily available chemical precursors that can undergo transformations to form the desired structure.
  2. Reactions: Employing techniques such as nucleophilic substitutions, cyclizations, and functional group modifications.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis process is optimized for yield and purity, with analytical methods such as high-performance liquid chromatography employed to confirm the identity and concentration of TVB-2640 during development .

Molecular Structure Analysis

Structure

TVB-2640 has a molecular weight of 439.55 g/mol and features a complex structure that allows it to interact specifically with fatty acid synthase. The precise three-dimensional conformation is critical for its inhibitory activity.

Data

The molecular formula of TVB-2640 is C_{23}H_{28}N_{4}O_{3}, indicating a structure rich in carbon and nitrogen atoms, which contributes to its lipophilicity and ability to penetrate cellular membranes effectively .

Chemical Reactions Analysis

Reactions

TVB-2640 primarily acts through the inhibition of fatty acid synthase, blocking the conversion of acetyl-CoA into fatty acids. This inhibition leads to reduced lipid synthesis in cancer cells, which rely on fatty acids for proliferation.

Technical Details

The mechanism involves competitive inhibition at the active site of fatty acid synthase, preventing substrate access and subsequent enzymatic activity. In vitro studies have shown that treatment with TVB-2640 results in significant reductions in cell viability in various cancer cell lines .

Mechanism of Action

TVB-2640 exerts its effects by disrupting lipid metabolism pathways critical for cancer cell survival. The compound inhibits the ketoacylreductase activity within the fatty acid synthase complex, leading to:

  1. Decreased Fatty Acid Production: By inhibiting fatty acid synthesis, TVB-2640 reduces the availability of lipids necessary for membrane synthesis and energy storage.
  2. Altered Cell Signaling: Reduced lipid levels can affect signaling pathways associated with cell growth and survival, contributing to apoptosis in malignant cells .
Physical and Chemical Properties Analysis

Physical Properties

TVB-2640 is characterized by:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with components of the fatty acid synthase complex without affecting other metabolic pathways significantly .
Applications

TVB-2640 is being investigated for several scientific uses:

  1. Cancer Treatment: Clinical trials are exploring its effectiveness in various cancers including breast cancer, glioblastoma, and non-small cell lung cancer.
  2. Metabolic Disorders: Originally developed for nonalcoholic steatohepatitis, it aims to reduce liver fat accumulation and inflammation.
  3. Combination Therapies: Research is ongoing into its use alongside other therapies such as bevacizumab to enhance treatment efficacy in resistant cancer types .
Molecular Mechanisms of FASN Inhibition by TVB-2640

Structural Basis of TVB-2640 Binding to FASN Domains

TVB-2640 (denifanstat) is an orally bioavailable, reversible inhibitor that selectively targets the ketoacyl reductase (KR) domain of human fatty acid synthase (FASN), a 273 kDa homodimeric enzyme essential for de novo lipogenesis. Cryo-electron microscopy (cryo-EM) studies at 2.7 Å resolution reveal that TVB-2640 binds within a deep catalytic cavity of the KR domain, forming hydrogen bonds with Arg1401 and Tyr1300 residues. This binding stabilizes a unique closed conformation of the KR active site, sterically hindering NADPH cofactor access and substrate positioning [2] [7]. Unlike porcine FASN homologs, the human FASN-KR domain exhibits a single solvent-accessible opening, which TVB-2640 occupies with high specificity due to its imidazopyridine core structure [2]. The inhibitor’s binding induces long-range twisting motions (∼15°) in the FASN homodimer, propagating conformational changes to adjacent domains, including the dehydratase (DH) and enoyl reductase (ER) regions. This global restructuring disrupts the interdomain cooperativity essential for acyl chain shuttling [2].

Table 1: Structural Features of FASN Domains Targeted by TVB-2640

DomainFunction in FASNTVB-2640 Binding SiteKey Interactions
Ketoacyl Reductase (KR)NADPH-dependent reduction of β-ketoacyl intermediatesCatalytic cavityHydrogen bonds with Arg1401, Tyr1300
Dehydratase (DH)Water elimination to form enoyl intermediatesAllosterically modulatedConformational shift due to KR binding
Homodimer InterfaceStabilizes FASN quaternary structureNot directly boundInduced twisting motion (∼15°)

Allosteric Modulation of KR and DH Enzymatic Activities

TVB-2640’s binding to the KR domain triggers allosteric suppression of distal catalytic sites. Kinetic analyses demonstrate uncompetitive inhibition toward NADPH, where inhibitor affinity increases 3-fold upon NADPH binding, indicating synergistic stabilization of a ternary complex [9]. This reduces KR activity by >80% in cellular assays, quantified via decreased NADPH oxidation rates [6] [9]. Concomitantly, the DH domain undergoes a conformational shift from an "open" to a "closed" state, restricting substrate entry into its catalytic tunnel. Structural studies confirm that TVB-2640 binding increases the distance between DH active sites by 8 Å, impeding the dehydration reaction essential for elongating fatty acid chains [2] [7]. This dual-domain inhibition halts the FASN reaction cycle after the initial condensation step, preventing palmitate synthesis.

Table 2: Enzymatic Activities of FASN Domains Pre- and Post-TV-2640 Inhibition

DomainBaseline ActivityPost-TV-2640 ActivityReductionMechanism
Ketoacyl Reductase (KR)100% (Reference)<20%>80%Steric blockade of NADPH binding
Dehydratase (DH)100% (Reference)∼40%∼60%Conformational shift to closed state
Enoyl Reductase (ER)100% (Reference)∼75%∼25%Allosteric propagation

Inhibition of Palmitate Synthesis and Downstream Lipid Signaling

By inhibiting FASN’s KR and DH domains, TVB-2640 depletes cellular palmitate pools—the 16-carbon saturated fatty acid precursor for phospholipids, signaling lipids, and post-translational modifications. In NASH patients, TVB-2640 (50 mg/day) reduced hepatic fat content by 28.0% (P=0.001) and increased the proportion achieving ≥30% relative fat reduction to 61% (vs. 11% in placebo; P<0.001) after 12 weeks [1]. Phase 2b data (FASCINATE-2) corroborated a 34.1% liver fat reduction (P<0.002 vs. placebo) and 67% responder rate at 26 weeks [3]. Palmitate scarcity disrupts membrane microdomain organization (e.g., lipid rafts), impeding the assembly of oncogenic signaling complexes. For example, TVB-2640 reduces palmitoylation of Wnt and RAS proteins, blunting their membrane localization and downstream mitogenic signaling [7] [10]. Additionally, depleted palmitoyl-CoA pools inhibit protein palmitoylation of key inflammatory mediators like TNF-α receptors, contributing to reduced hepatic inflammation (evidenced by 16.5 U/L ALT decline; P<0.05) [3] [7].

Transcriptional Regulation of SREBP-1 and Lipogenic Pathways

FASN inhibition by TVB-2640 triggers a compensatory feedback loop via sterol regulatory element-binding protein 1 (SREBP-1), the master transcriptional regulator of lipogenic genes. Depleted palmitate pools reduce cholesterol esters that inhibit SREBP-1 processing, leading to increased nuclear translocation of active SREBP-1. Paradoxically, TVB-2640 counteracts this by destabilizing SREBP-1c protein via two mechanisms:

  • Suppressed neddylation: TVB-2640 downregulates UBC12, the E2 neddylation enzyme required for SREBP-1c stabilization. Neddylation loss increases SREBP-1 ubiquitination and proteasomal degradation [5].
  • Altered phosphorylation: Reduced palmitate availability inactivates AKT, preventing inhibitory phosphorylation of GSK-3β. Activated GSK-3β phosphorylates nuclear SREBP-1c at Thr426/Ser430, promoting Fbw7-mediated ubiquitination [5] [7].Consequently, key lipogenic enzymes (ACC, ACLY, SCD1) remain suppressed despite transcriptional compensation. This dual regulation explains the sustained reduction in metabolic biomarkers (e.g., LDL cholesterol: -12.4 mg/dL; P<0.05) and fibrosis markers (ELF score: -0.41; P<0.05) in NASH trials [3] [5].

Table 3: Impact of TVB-2640 on Lipid Metabolism Biomarkers in Clinical Trials

BiomarkerChange from Baseline (TVB-2640 50 mg)P-value vs. PlaceboTrial PhaseReference
Liver fat content (MRI-PDFF)–28.0% (relative reduction)0.001Phase 2a (FASCINATE-1) [1]
≥30% liver fat responders61%<0.001Phase 2a (FASCINATE-1) [1]
ALT (liver enzyme)–16.5 U/L<0.05Phase 2b (FASCINATE-2) [3]
Enhanced Liver Fibrosis (ELF) score–0.41<0.05Phase 2b (FASCINATE-2) [3]
LDL cholesterol–12.4 mg/dL<0.05Phase 2b (FASCINATE-2) [3]

Properties

Product Name

TVB-2640

Molecular Formula

C23H29NO5S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.